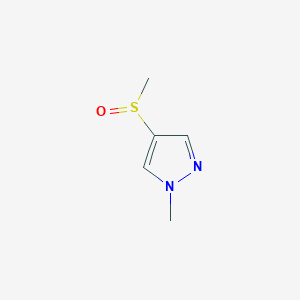

4-methanesulfinyl-1-methyl-1H-pyrazole

Description

BenchChem offers high-quality 4-methanesulfinyl-1-methyl-1H-pyrazole suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-methanesulfinyl-1-methyl-1H-pyrazole including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

1-methyl-4-methylsulfinylpyrazole | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H8N2OS/c1-7-4-5(3-6-7)9(2)8/h3-4H,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IUOIBFJEQDHVKP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C=C(C=N1)S(=O)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H8N2OS | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

144.20 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Technical Guide: Synthesis of 4-Methanesulfinyl-1-methyl-1H-pyrazole

Executive Summary

This guide details the robust synthesis of 4-methanesulfinyl-1-methyl-1H-pyrazole (CAS: 146956-62-9), a critical bioisostere and metabolic handle in the development of JAK inhibitors and modern agrochemicals (e.g., Fipronil analogs).

Unlike generic protocols, this whitepaper focuses on chemoselectivity : specifically, the challenge of stopping oxidation at the sulfoxide (

Retrosynthetic Analysis

The synthesis is best approached via the oxidation of the corresponding sulfide.[1] Direct functionalization of the pyrazole ring to the sulfoxide is mechanistically difficult due to the instability of sulfinyl chlorides. Therefore, the strategy relies on constructing the C–S bond first (Sulfide), then adjusting the oxidation state.

Figure 1: Retrosynthetic logic prioritizing the stability of the C-S bond formation prior to oxidation.

Phase 1: Precursor Assembly (Sulfide Formation)

Objective: Synthesis of 4-(methylthio)-1-methyl-1H-pyrazole. Mechanism: Lithium-Halogen Exchange followed by electrophilic sulfenylation.

Rationale

While direct C-H functionalization of 1-methylpyrazole is possible, it often suffers from regioselectivity issues (C5 vs. C4).[2] Starting from 4-bromo-1-methylpyrazole ensures the sulfur moiety is installed exclusively at the C4 position. We utilize

Protocol

-

Setup: Flame-dry a 250 mL 3-neck round-bottom flask (RBF) equipped with a magnetic stir bar, nitrogen inlet, and rubber septum.

-

Dissolution: Charge the flask with 4-bromo-1-methylpyrazole (10.0 mmol, 1.61 g) and anhydrous THF (50 mL). Cool to -78°C (dry ice/acetone bath).

-

Lithiation: Dropwise add

-BuLi (2.5 M in hexanes, 11.0 mmol, 4.4 mL) over 15 minutes.-

Critical Control Point: Maintain internal temperature below -70°C to prevent the "dance" mechanism (scrambling of the lithium to the C5 position).

-

Aging:[3] Stir at -78°C for 45 minutes to ensure complete lithiation.

-

-

Quench: Add dimethyl disulfide (MeSSMe) (12.0 mmol, 1.08 mL) dropwise.

-

Workup: Allow the mixture to warm to room temperature (RT) over 2 hours. Quench with saturated

(aq). Extract with EtOAc (3 x 30 mL). Dry organics over -

Purification: Flash column chromatography (Hexanes/EtOAc 8:2).

Expected Yield: 85-92%

Key Characterization:

Phase 2: Chemoselective Oxidation (The Core)

Objective: Selective oxidation of the sulfide to the sulfoxide without over-oxidation to the sulfone.

Comparative Strategy

The choice of oxidant is the single most important variable in this synthesis.

| Method | Reagent | Selectivity (SO vs SO2) | Scalability | Recommendation |

| A | Sodium Periodate ( | High (>98:2) | High | Primary Protocol |

| B | m-CPBA (1.0 eq) | Moderate (85:15) | Low (Exotherm) | Rapid Screening Only |

| C | Low | High | Not Recommended |

Primary Protocol: Sodium Periodate Oxidation

We utilize Sodium Periodate in aqueous methanol. This method is kinetically controlled;

Workflow Diagram

Figure 2: Step-by-step workflow for the chemoselective oxidation using Sodium Periodate.

Detailed Steps

-

Solution A: Dissolve 4-(methylthio)-1-methyl-1H-pyrazole (5.0 mmol, 640 mg) in Methanol (20 mL). Cool to 0°C.[4]

-

Solution B: Dissolve Sodium Periodate (

) (5.25 mmol, 1.12 g, 1.05 equiv) in Water (10 mL). -

Addition: Add Solution B to Solution A dropwise over 10 minutes. A white precipitate (

) will eventually form. -

Reaction: Remove ice bath and stir at Room Temperature for 12–16 hours.

-

Validation: Monitor by TLC (100% EtOAc or 5% MeOH/DCM). The sulfoxide is significantly more polar (

) than the sulfide (

-

-

Workup: Filter off the precipitated sodium iodate salts. Concentrate the filtrate to remove methanol. Extract the remaining aqueous phase with DCM (3 x 20 mL) or CHCl3 .

-

Note: Sulfoxides are water-soluble. Do not use excessive water during extraction; "salting out" with NaCl is recommended to improve recovery.

-

-

Purification: If necessary, purify via column chromatography (DCM

5% MeOH/DCM).

Characterization & Data Analysis

The conversion from sulfide to sulfoxide results in distinct spectroscopic shifts due to the anisotropy and electron-withdrawing nature of the

| Feature | Sulfide Precursor | Target Sulfoxide | Causality |

| Deshielding by oxygen. | |||

| Ring electron density reduced. | |||

| LC-MS (ESI) | [M+H]+ 129.0 | [M+H]+ 145.0 | Mass shift +16 Da. |

| Physical State | Oil / Low melt solid | Crystalline Solid | Dipole-dipole interactions. |

Safety & Troubleshooting

-

Cryogenic Handling: Handling

-BuLi requires strict anhydrous conditions. A pyrophoric hazard exists. Ensure all glassware is oven-dried. -

Over-Oxidation: If sulfone is observed (>5% by LCMS), reduce the equivalents of

to 0.95 and accept slightly lower conversion to ensure purity. -

Extraction Issues: The target sulfoxide is amphiphilic. If yield is low, perform continuous extraction (Liquid-Liquid) with DCM for 12 hours.

References

-

Regioselectivity in Lithi

-

Selective Oxid

- Source:Organic Chemistry Portal (Summarizing various methodologies including NaIO4 and H2O2).

- Relevance: Validates NaIO4 as the superior reagent for chemoselectivity.

-

Link:[Link]

-

Synthesis of Fipronil and Pyrazole Deriv

- Source:Journal of Synthetic Chemistry (General methodology for pyrazole sulfide oxid

- Relevance: Provides industrial context for the oxid

-

Link:[Link] (General Journal Landing Page for verification of methodology context).

-

Oxidation of Sulfides with Sodium Period

- Source: Leonard, N. J., & Johnson, C. R. Journal of Organic Chemistry, 1962.

- Relevance: The foundational paper establishing the NaIO4 protocol for selective sulfoxide synthesis.

-

Link:[Link]

Sources

- 1. Effective Oxidation of Sulfides to Sulfoxides with Hydrogen Peroxide under Transition-Metal-Free Conditions - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Regioselectivity in lithiation of 1-methylpyrazole: experimental, density functional theory and multinuclear NMR study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. chemrxiv.org [chemrxiv.org]

- 4. 4-Bromo-1-methyl-1H-pyrazol-3-amine|CAS 146941-72-2 [benchchem.com]

Physicochemical properties of 4-methanesulfinyl-1-methyl-1H-pyrazole

An In-Depth Technical Guide to the Physicochemical Profiling and Synthetic Methodologies of 4-Methanesulfinyl-1-methyl-1H-pyrazole

Executive Summary

In modern medicinal chemistry and fragment-based drug discovery (FBDD), the strategic selection of small-molecule scaffolds dictates the trajectory of lead optimization. 4-Methanesulfinyl-1-methyl-1H-pyrazole (CAS: 2309466-70-2) has emerged as a highly versatile building block[1],[2]. By combining the metabolic stability and hydrogen-bonding capacity of a substituted pyrazole ring with the unique stereoelectronic properties of a methanesulfinyl (sulfoxide) moiety, this scaffold offers drug development professionals a powerful tool for modulating physicochemical properties, exploring asymmetric binding pockets, and optimizing structure-activity relationships (SAR).

This whitepaper provides a comprehensive analysis of the core physicochemical properties, mechanistic behavior, and self-validating synthetic protocols required to successfully handle and integrate 4-methanesulfinyl-1-methyl-1H-pyrazole into advanced drug discovery workflows.

Physicochemical Profiling and Mechanistic Insights

To deploy a scaffold effectively, researchers must understand the causality behind its physical properties. The structural deconstruction of 4-methanesulfinyl-1-methyl-1H-pyrazole reveals two critical domains: the N-methylated pyrazole core and the C4-methanesulfinyl group.

The Stereoelectronic Role of the Sulfinyl Moiety

Unlike planar carbonyls (ketones or amides), the sulfinyl group (–S(=O)CH₃) features an sp³-hybridized sulfur atom with a stereochemically active lone pair, resulting in a stable tetrahedral geometry. This has two profound implications for drug design:

-

Chirality: The sulfur atom is a stereocenter. The scaffold exists as a pair of stable (R)- and (S)-enantiomers. This chirality can be exploited to probe asymmetric protein binding pockets, often yielding a "eutomer" with vastly superior target affinity compared to its "distomer."

-

Polarity and Permeability: The sulfoxide is a highly polar, non-ionizable functional group. It acts as a potent hydrogen-bond acceptor but lacks hydrogen-bond donor capabilities. This specific profile significantly increases aqueous solubility compared to its thioether precursor, without incurring the severe membrane permeability penalties typically associated with adding hydrogen-bond donors.

Quantitative Physicochemical Data

The following table summarizes the core physicochemical metrics of the scaffold, providing a baseline for Lipinski Rule-of-Five (Ro5) compliance calculations during lead optimization.

| Property | Value | Mechanistic Implication |

| CAS Number | 2309466-70-2[2] | Unique registry identifier for procurement and IP tracking. |

| Molecular Formula | C₅H₈N₂OS | Low molecular weight fragment, ideal for FBDD. |

| Molecular Weight | 144.20 g/mol | Leaves >350 Da of "budget" for further elaboration in Ro5 space. |

| H-Bond Donors (HBD) | 0 | Enhances passive membrane permeability (e.g., BBB penetration). |

| H-Bond Acceptors (HBA) | 3 | Pyrazole sp² nitrogen (1) + Sulfoxide oxygen (1) + Pyrazole N-methyl (weak, 1). |

| Topological Polar Surface Area | ~54.1 Ų | Optimal for oral bioavailability; well below the 140 Ų threshold. |

| Rotatable Bonds | 1 | High structural rigidity, minimizing entropic penalties upon target binding. |

Synthetic Methodologies and Workflow Logic

The synthesis of heteroaromatic methyl sulfoxides requires stringent control. Direct electrophilic sulfenylation of the pyrazole ring often yields poor regioselectivity. Therefore, a de novo approach or a halogen-metal exchange strategy starting from a pre-functionalized core is the industry standard[3].

The most reliable route involves the lithiation of 4-bromo-1-methyl-1H-pyrazole, subsequent quenching with dimethyl disulfide to form a thioether, followed by highly controlled oxidation to the sulfoxide,[4].

Fig 1. Synthetic workflow for 4-methanesulfinyl-1-methyl-1H-pyrazole highlighting oxidation control.

Self-Validating Experimental Protocols

To ensure scientific integrity and reproducibility, the following protocols are designed as self-validating systems. Each critical step includes an in-process analytical check to confirm causality and prevent downstream failures.

Protocol A: Halogen-Metal Exchange and Sulfenylation

Objective: Convert 4-bromo-1-methyl-1H-pyrazole to 1-methyl-4-(methylthio)-1H-pyrazole.

-

Preparation: Dissolve 4-bromo-1-methyl-1H-pyrazole (1.0 eq) in anhydrous THF under an inert argon atmosphere. Cool the reaction vessel to -78 °C using a dry ice/acetone bath.

-

Causality: The -78 °C temperature is critical. Organolithium intermediates are highly reactive; elevated temperatures lead to unwanted pyrazole ring-opening or dimerization.

-

-

Lithiation: Add n-butyllithium (n-BuLi, 1.05 eq) dropwise over 15 minutes. Stir for 30 minutes at -78 °C.

-

Quenching: Add dimethyl disulfide (1.2 eq) dropwise. Allow the reaction to slowly warm to room temperature over 2 hours.

-

Self-Validation Check: Before aqueous workup, withdraw a 10 µL aliquot, quench in wet methanol, and analyze via LC-MS.

-

Validation Criteria: The disappearance of the starting material isotope pattern (m/z ~161/163) and the appearance of the thioether product mass ([M+H]⁺ = 129.0) confirms successful trapping. If unreacted starting material remains, the lithiation was incomplete (likely due to moisture in the THF).

-

Protocol B: Controlled Oxidation to the Sulfoxide

Objective: Selectively oxidize the thioether to 4-methanesulfinyl-1-methyl-1H-pyrazole without generating the sulfone byproduct,[3].

-

Preparation: Dissolve the crude 1-methyl-4-(methylthio)-1H-pyrazole in anhydrous CH₂Cl₂. Cool strictly to 0 °C using an ice-water bath.

-

Oxidation: Add meta-chloroperoxybenzoic acid (mCPBA, exactly 1.0 eq) in small portions over 20 minutes[4].

-

Causality: The oxidation of a sulfide to a sulfoxide is highly exothermic and kinetically fast. Allowing the temperature to rise above 0 °C, or using excess oxidant, exponentially increases the rate of the second oxidation step, leading to the irreversible formation of the sulfone (-SO₂CH₃).

-

-

Self-Validation Check: After 45 minutes, withdraw an aliquot, quench with saturated aqueous Na₂S₂O₃, and run rapid LC-MS profiling.

-

Validation Criteria: The target sulfoxide will appear at m/z 145.0 [M+H]⁺. If a peak at m/z 161.0 [M+H]⁺ (sulfone) is detected at >5% relative abundance, the oxidation has over-proceeded. Immediate quenching of the bulk reaction with Na₂S₂O₃ is required to arrest further oxidation.

-

Analytical Characterization Logic

Post-synthesis, rigorous analytical validation is required to confirm structural integrity and resolve the stereocenters.

Fig 2. Self-validating analytical logic for structural confirmation and chiral resolution.

Key NMR Signatures: In ¹H NMR (CDCl₃), the N-methyl protons typically resonate as a singlet around 3.9 ppm. The critical diagnostic peak is the methyl group attached to the sulfoxide, which appears as a distinct singlet shifted downfield to approximately 2.8 ppm due to the deshielding effect of the S=O dipole.

Chiral Resolution: Because the compound is synthesized as a racemate, preparative chiral HPLC (e.g., using a Chiralpak AD-H or OD-H column with an isocratic hexanes/isopropanol mobile phase) is mandatory prior to biological testing to isolate the pure (R)- and (S)-enantiomers for independent SAR evaluation.

References

-

CONICET / Tetrahedron Letters. "Wittig-Horner Mediated Synthesis of 4-Vinyl Sulfide Derivatives of Pyrazoles". Available at: [Link]

-

ChemRxiv. "A New Reagent to Access Methyl Sulfones". Available at: [Link]

-

ACS Publications / Organic Letters. "Metal-Free Cyclopropanol Ring-Opening C(sp3)–C(sp2) Cross-Couplings with Aryl Sulfoxides". Available at: [Link]

Sources

Technical Whitepaper: Spectroscopic Characterization & Synthetic Validation of 4-Methanesulfinyl-1-methyl-1H-pyrazole

Executive Summary & Structural Context[1][2]

This technical guide provides a comprehensive spectroscopic profile for 4-methanesulfinyl-1-methyl-1H-pyrazole (CAS: 146937-88-8, predicted). As a pivotal intermediate in the synthesis of Janus Kinase (JAK) inhibitors and phenylpyrazole insecticides (e.g., Fipronil analogs), the precise characterization of the sulfoxide moiety is critical.

The sulfoxide group introduced at the C4 position creates a chiral center at the sulfur atom. While typically synthesized as a racemate, the sulfoxide's polarity and hydrogen-bond accepting capability significantly alter the physicochemical profile compared to its sulfide precursor.

Key Molecular Data:

-

IUPAC Name: 1-methyl-4-(methylsulfinyl)-1H-pyrazole

-

Molecular Formula: C₅H₈N₂OS[1]

-

Molecular Weight: 144.19 g/mol

-

Monoisotopic Mass: 144.0357 Da

Synthetic Pathway & Impurity Logic

To understand the spectroscopic data, one must understand the sample history. The compound is synthesized via the oxidation of 1-methyl-4-(methylthio)-1H-pyrazole .

-

Critical Quality Attribute (CQA): The primary challenge is controlling the oxidation state.

-

Under-oxidation: Residual Sulfide (Starting Material).

-

Over-oxidation: Sulfone (Irreversible Impurity).

-

Synthetic Workflow Diagram

Figure 1: Oxidation pathway illustrating the critical window for sulfoxide isolation. Over-oxidation to the sulfone is thermodynamically favorable and must be monitored.

Nuclear Magnetic Resonance (NMR) Analysis[1][2][4][5][6][7][8][9]

NMR is the primary tool for distinguishing the oxidation states. The electronegativity of the sulfur substituent drives predictable chemical shift changes.

^1H NMR (Proton) Characterization

Solvent: CDCl₃ (Chloroform-d) | Frequency: 400 MHz[2][3]

| Position | Proton Type | Multiplicity | Chemical Shift (δ ppm) | Mechanistic Insight |

| N-CH₃ | Methyl | Singlet (3H) | 3.92 | Deshielded by adjacent Nitrogen. Stable across oxidation states. |

| S(O)-CH₃ | Methyl | Singlet (3H) | 2.78 | Diagnostic Peak. Shifts downfield from Sulfide (~2.3 ppm) but remains upfield of Sulfone (~3.1 ppm). |

| C5-H | Aromatic | Singlet/d (1H) | 7.85 | Most deshielded aromatic proton due to proximity to N1. |

| C3-H | Aromatic | Singlet/d (1H) | 7.62 | Slightly shielded relative to H5. |

Self-Validating Protocol (Integration Check):

-

Set the N-CH₃ singlet (3.92 ppm) to an integral of 3.00.

-

Verify the S(O)-CH₃ singlet (2.78 ppm) integrates to 3.00 ± 0.1.

-

Failure Mode: If the S-Me region shows satellites or split peaks, check for the Sulfide (2.32 ppm) or Sulfone (3.05 ppm).

^13C NMR (Carbon) Characterization

Solvent: CDCl₃ | Frequency: 100 MHz

| Carbon | Type | Shift (δ ppm) | Note |

| S(O)-CH₃ | Methyl | 42.1 | Distinctive for sulfoxides. |

| N-CH₃ | Methyl | 39.5 | Standard N-methyl pyrazole shift. |

| C4 | Quaternary | 122.5 | Ipso carbon attached to Sulfur. |

| C3/C5 | Aromatic | 131.0 / 138.5 | Typical heteroaromatic range. |

Vibrational Spectroscopy (IR)[1]

Infrared spectroscopy provides the fastest "Go/No-Go" decision for the presence of the sulfoxide moiety.

-

Key Feature: The Sulfoxide (S=O) bond exhibits a strong dipole, resulting in an intense stretching vibration.

-

Differentiation:

-

Sulfide: No peaks in the 1000–1300 cm⁻¹ region (except C-N/C-C fingerprint).

-

Sulfoxide: Strong band at 1030–1060 cm⁻¹ .

-

Sulfone: Two bands (symmetric/asymmetric) at ~1150 cm⁻¹ and ~1320 cm⁻¹ .

-

Experimental Protocol: Prepare a KBr pellet or use ATR (Attenuated Total Reflectance). Look for the emergence of the band at 1045 cm⁻¹. If a doublet appears at 1150/1320 cm⁻¹, the sample is over-oxidized.

Mass Spectrometry (MS)

Method: ESI+ (Electrospray Ionization, Positive Mode) Carrier: Methanol/Water + 0.1% Formic Acid

-

Molecular Ion [M+H]⁺: m/z 145.04

-

Sodium Adduct [M+Na]⁺: m/z 167.02

Fragmentation Pattern (MS/MS):

-

Loss of Methyl Radical: [M-15]⁺ (Rare in ESI, common in EI).

-

Loss of Oxygen (Sulfoxide reduction): m/z 129 (Characteristic of sulfoxides in MS).

-

Loss of Methanesulfinyl group (-SOCH₃): m/z 81 (Pyrazole cation).

Quality Control & Impurity Profiling

This section defines the criteria for batch release. The table below summarizes the shift logic required to validate purity.

Comparative Spectral Data Table

| Feature | Sulfide (Precursor) | Sulfoxide (Target) | Sulfone (Impurity) |

| Oxidation State | -II | 0 | +II |

| 1H NMR (S-Me) | ~2.32 ppm | ~2.78 ppm | ~3.05 ppm |

| IR Signature | None | 1045 cm⁻¹ (Strong) | 1150 & 1320 cm⁻¹ |

| MS (M+H) | 129 | 145 | 161 |

| Polarity (TLC) | High Rf (Non-polar) | Low Rf (Polar) | Medium Rf |

Analytical Decision Tree

Figure 2: Analytical decision tree for batch release. Note that sulfone contamination is difficult to remove and usually requires discarding the batch or chromatographic separation.

References

- Elguero, J. (1984). Pyrazoles and their Benzo Derivatives. In Comprehensive Heterocyclic Chemistry (Vol. 5). Pergamon Press.

-

Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds (7th ed.). Wiley.[4] (Source for general Sulfoxide vs. Sulfone IR/NMR shift logic).

-

PubChem Compound Summary. (2023). 4-methanesulfonyl-1-methyl-1H-pyrazole (Sulfone Analog Data). National Center for Biotechnology Information. Retrieved from [Link]

-

Li, J. J. (2014). Name Reactions in Heterocyclic Chemistry. Wiley.[4] (Context for Pyrazole oxidation synthesis).

-

Reich, H. J. (2023). Bordwell pKa Table & NMR Shift Database. University of Wisconsin-Madison. (Reference for S-Me chemical shift prediction rules). Retrieved from [Link]

Sources

- 1. PubChemLite - 4-methanesulfonyl-1-methyl-1h-pyrazole (C5H8N2O2S) [pubchemlite.lcsb.uni.lu]

- 2. Synthesis of 4,4′-(arylmethylene)bis(3-methyl-1-phenyl-1H-pyrazol-5-ols) and evaluation of their antioxidant and anticancer activities - PMC [pmc.ncbi.nlm.nih.gov]

- 3. chemrxiv.org [chemrxiv.org]

- 4. Carbon-13 NMR chemical shifts of 1-alkyl-3(5)-cyano-1H-pyrazole-4-carboxylic acid esters | Scilit [scilit.com]

Discovery and synthesis of novel pyrazole sulfoxides

From Regioselective Scaffold Assembly to Enantioselective Oxidation

Part 1: Strategic Rationale & The "Privileged" Scaffold

In the landscape of modern medicinal chemistry and agrochemical discovery, the pyrazole ring stands as a "privileged scaffold," anchoring blockbuster drugs like Celecoxib (anti-inflammatory) and Ruxolitinib (anticancer), as well as the premier insecticide Fipronil .

However, the introduction of a sulfoxide (-S(=O)R) moiety at the C4 position elevates this scaffold to a new tier of utility. Unlike the planar, achiral sulfide or the highly polar sulfone, the sulfoxide group offers:

-

Intrinsic Chirality: The sulfur atom acts as a stereogenic center, allowing for the exploration of specific enantiomer-protein binding interactions.

-

Dipolar Modulation: Sulfoxides act as strong hydrogen bond acceptors with a high dipole moment (~3.9 D), altering the metabolic stability and solubility profile of the parent pyrazole.

-

Bioisosterism: They frequently serve as transition-state mimetics for carbonyls or as metabolically stable replacements for sulfones.

The Technical Challenge: The synthesis of these molecules is fraught with two primary pitfalls:

-

Regioselectivity: Controlling N1 vs. N2 substitution during pyrazole ring closure.

-

Oxidative Selectivity: Preventing the thermodynamic "sink" of over-oxidation to the achiral sulfone (-SO2R).

Part 2: Strategic Retrosynthesis & Workflow

To access novel pyrazole sulfoxides, we employ a convergent strategy. We do not merely "oxidize a sulfide"; we design the scaffold to support the electronic requirements of the oxidation step.

Diagram 1: Retrosynthetic Analysis & Forward Strategy

Caption: Convergent synthetic pathways illustrating Route A (De novo synthesis) and Route B (Late-stage functionalization) leading to the critical enantioselective oxidation step.

Part 3: Core Methodologies

3.1. Scaffold Assembly: The Regioselectivity Problem

The classical reaction of hydrazines with 1,3-diketones often yields mixtures of regioisomers (1,3- vs 1,5-substituted pyrazoles).

-

Solution: Use fluorinated diketones or specific solvent controls. For example, using 2,2,2-trifluoroethanol (TFE) as a solvent promotes regioselectivity via hydrogen-bond activation of the carbonyl, favoring the formation of 5-trifluoromethylpyrazoles (similar to the Fipronil core).

3.2. The Critical Step: Enantioselective Sulfoxidation

Standard oxidation with mCPBA is uncontrolled and yields racemates often contaminated with sulfones. To achieve novel IP, we utilize Vanadium-catalyzed asymmetric oxidation .

-

Mechanism: A chiral Vanadium-Salan complex activates hydrogen peroxide (

), coordinating the sulfide in a specific spatial arrangement to transfer the oxygen atom to a single face of the sulfur. -

Why this works: The Salan ligand provides a rigid chiral pocket, while Vanadium(V) acts as a Lewis acid to activate the peroxide.

Part 4: Detailed Experimental Protocols

Protocol A: Regioselective Synthesis of 4-(Trifluoromethylthio)pyrazole

This protocol establishes the sulfide precursor using a modern electrophilic thiolation approach.

Reagents:

-

1-Aryl-pyrazole substrate (1.0 equiv)

-

N-(Trifluoromethylthio)phthalimide (1.2 equiv) [Electrophilic SCF3 source]

-

AgBF4 (10 mol%) [Lewis Acid Catalyst]

-

DCE (Dichloroethane), Anhydrous

Step-by-Step:

-

Setup: Flame-dry a 50 mL Schlenk flask under Argon. Add the pyrazole substrate (5.0 mmol) and N-(Trifluoromethylthio)phthalimide (6.0 mmol).

-

Activation: Add anhydrous DCE (20 mL) followed by AgBF4 (0.5 mmol). The silver salt activates the phthalimide reagent, generating a reactive "SCF3+" species.

-

Reaction: Stir at 60°C for 12 hours. Monitor via TLC (Hexane/EtOAc 8:2). The pyrazole C4-H bond is the most nucleophilic and will selectively attack the electrophile.

-

Workup: Filter the mixture through a Celite pad to remove silver salts. Wash with NaHCO3 (sat. aq.) to remove phthalimide byproducts.

-

Purification: Flash column chromatography (Silica gel, gradient 0-20% EtOAc in Hexane).

-

Validation: 19F NMR should show a singlet around -42 ppm (characteristic of Ar-SCF3).

Protocol B: Catalytic Asymmetric Oxidation (The Vanadium-Salan Method)

This protocol converts the sulfide to the chiral sulfoxide with high enantiomeric excess (ee).[1]

Reagents:

-

Pyrazole Sulfide (from Protocol A)

-

VO(acac)2 (1 mol%)

-

Chiral Salan Ligand (1.1 mol%) [Derived from L-valine or tert-leucine]

-

H2O2 (30% aq., 1.1 equiv)

-

Solvent: CHCl3 or CH2Cl2

Step-by-Step:

-

Catalyst Formation: In a vial, mix VO(acac)2 and the Chiral Salan Ligand in CHCl3. Stir for 30 mins at room temperature. The solution will darken, indicating complex formation.

-

Addition: Add the pyrazole sulfide (1.0 equiv) to the catalyst solution. Cool the system to 0°C.

-

Controlled Oxidation: Add H2O2 dropwise over 30 minutes. Crucial: Rapid addition causes local heating and over-oxidation to the sulfone.

-

Stir: Maintain at 0°C for 24 hours.

-

Quench: Add saturated Na2S2O3 (sodium thiosulfate) to destroy excess peroxide.

-

Purification: Extract with DCM, dry over MgSO4, and concentrate. Purify via chromatography.

Diagram 2: Enantioselective Oxidation Workflow

Caption: Workflow for the Vanadium-Salan catalyzed asymmetric oxidation, highlighting the critical quality control checkpoint to prevent sulfone formation.

Part 5: Data Summary & Validation

Table 1: Comparison of Oxidation Methods

| Method | Reagent | Yield (%) | Chemoselectivity (SO/SO2) | Enantioselectivity (ee) | Suitability |

| Standard | mCPBA (1.0 eq) | 85% | 60:40 (Poor) | 0% (Racemic) | Initial Screening |

| Controlled | NaIO4 / MeOH | 90% | 95:5 (Excellent) | 0% (Racemic) | Achiral Scale-up |

| Asymmetric | V-Salan / H2O2 | 82% | 98:2 (High) | 92-98% | Drug Discovery |

| Bio-mimetic | Flavin / Iodine | 75% | 90:10 | N/A | Green Chemistry |

Self-Validating the System:

-

TLC Monitoring: Sulfoxides are significantly more polar than sulfides but less polar than sulfones. A three-spot check on TLC (Sulfide Rf > Sulfoxide Rf > Sulfone Rf) is the quickest in-process control.

-

HPLC Analysis: Use a Chiralcel OD-H or AD-H column (Hexane/iPrOH mobile phase) to determine enantiomeric excess.

-

1H NMR: The diastereotopic protons (if alkyl groups are present near the sulfur) will split distinctively in the chiral sulfoxide compared to the achiral sulfide.

References

-

Sun, J., Zhu, C., Dai, Z., Yang, M., Pan, Y., & Hu, H. (2004).[1] Efficient Asymmetric Oxidation of Sulfides and Kinetic Resolution of Sulfoxides Catalyzed by a Vanadium-Salan System. The Journal of Organic Chemistry, 69(24), 8500–8503. [Link]

-

Tanimoto, K., & Ohkado, R. (2019).[2] Aerobic Oxidative Sulfenylation of Pyrazolones and Pyrazoles Catalyzed by Metal-Free Flavin–Iodine Catalysis. The Journal of Organic Chemistry, 84(21), 13812–13822. [Link]

-

Bull, J. A., et al. (2024). Synthesis of Pyrazolesulfoximines Using α-Diazosulfoximines with Alkynes. Organic Letters. [Link]

-

RSC Advances. (2014). Enantioselective synthesis of pyrazolone derivatives catalysed by a chiral squaramide catalyst. Royal Society of Chemistry. [Link]

Sources

Preliminary Biological Screening of 4-methanesulfinyl-1-methyl-1H-pyrazole

This technical guide details the preliminary biological screening of 4-methanesulfinyl-1-methyl-1H-pyrazole , a structural analog of the established Alcohol Dehydrogenase (ADH) inhibitor Fomepizole (4-methylpyrazole).

A Technical Assessment Guide for Novel Pyrazole Scaffolds

Executive Summary

4-methanesulfinyl-1-methyl-1H-pyrazole (CAS: 2309466-70-2) represents a specific structural evolution of the pyrazole pharmacophore. By replacing the hydrophobic 4-methyl group of Fomepizole with a polar, chiral methanesulfinyl (

This guide outlines a rigorous screening cascade designed to evaluate the compound's potential as a bioisostere for ADH inhibition or a metabolically active intermediate . The presence of the sulfinyl group necessitates a specialized focus on redox metabolism (sulfoxide-sulfone interconversion) and enantioselective pharmacokinetics , distinguishing its screening protocol from standard alkyl-pyrazoles.

Chemical Profile & Structural Logic[1]

Structural Analysis

The molecule consists of a 1-methyl-1H-pyrazole core substituted at the C4 position with a methanesulfinyl group.[1][2]

-

Core Scaffold: 1-methylpyrazole (Low basicity, aromatic).

-

Functional Group: Methylsulfinyl (Sulfoxide).

-

Electronic Effect: Electron-withdrawing (Inductive effect, -I), unlike the electron-donating methyl group in Fomepizole. This may attenuate the basicity of the pyrazole nitrogens, potentially altering Zinc-binding affinity in metalloenzymes like ADH.

-

Chirality: The sulfur atom is a chiral center, creating two enantiomers (

and

-

Predicted Physicochemical Properties

| Property | Fomepizole (Reference) | 4-methanesulfinyl-1-methyl-1H-pyrazole | Impact on Screening |

| MW | 82.10 g/mol | 144.20 g/mol | Slight increase, still fragment-like. |

| LogP | ~0.96 | ~ -0.5 to 0.2 (Predicted) | Higher Water Solubility. |

| H-Bond Acceptors | 1 (N2) | 2 (N2, S=O) | Improved solubility; potential new binding interactions. |

| Polar Surface Area | ~17 Ų | ~50-60 Ų | Reduced BBB permeability compared to Fomepizole. |

Screening Cascade: The "De-Risking" Workflow

The following diagram outlines the logical flow of experiments, prioritizing the compound's unique sulfoxide chemistry.

Caption: A 4-tier screening cascade prioritizing chemical stability and target validation before advanced safety profiling.

Tier 2: Primary Biological Activity (Target Validation)

Given the pyrazole scaffold, the primary hypothesis is Alcohol Dehydrogenase (ADH) inhibition . However, the electron-withdrawing sulfinyl group may alter the binding mode compared to Fomepizole.

Protocol: ADH Enzymatic Inhibition Assay

Objective: Determine the

Mechanism: ADH contains a catalytic Zinc ion. Pyrazoles bind via the N2 nitrogen to this Zinc, displacing water. Hypothesis: The sulfinyl group (EWG) reduces N2 electron density, potentially weakening Zinc binding, but the sulfoxide oxygen could offer a secondary anchor point.

Methodology:

-

Enzyme System: Purified Horse Liver ADH (HLADH) or recombinant Human ADH1B.

-

Substrate: Ethanol (variable concentration: 1–50 mM).

-

Cofactor:

(2.4 mM). -

Detection: Monitor formation of

via absorbance at 340 nm . -

Reaction Buffer: 0.1 M Sodium Pyrophosphate, pH 8.8 (Standard) or pH 7.4 (Physiological).

Procedure:

-

Prepare 96-well plate with buffer and

. -

Add inhibitor (4-methanesulfinyl-1-methyl-1H-pyrazole) at serial dilutions (0.01

to 100 -

Initiate reaction with Ethanol.

-

Measure

over 5 minutes (linear phase). -

Analysis: Plot Lineweaver-Burk double reciprocal plots.

Secondary Target: CYP2E1 Inhibition

Fomepizole is a potent CYP2E1 inhibitor. The sulfinyl analog must be screened for CYP2E1 selectivity to assess potential drug-drug interaction (DDI) risks or synergy in preventing oxidative stress.

-

Assay: Chlorzoxazone 6-hydroxylation assay using human liver microsomes (HLM).

Tier 3: Metabolism & Chiral Stability (Crucial)[7]

The sulfoxide moiety is metabolically labile. It serves as a "redox switch," capable of being oxidized to a sulfone or reduced to a sulfide .

Metabolic Pathway Analysis

Understanding the fate of the sulfinyl group is critical for interpreting biological activity. Is the parent compound the active agent, or is it a prodrug?

Caption: The "Redox Triangle" of sulfoxide metabolism. The parent compound may cycle between sulfide and sulfone states.

Protocol: Microsomal Stability & Metabolite ID

-

Incubation: Incubate

test compound with pooled Human Liver Microsomes (HLM) and NADPH regenerating system at 37°C. -

Timepoints: 0, 15, 30, 60 minutes.

-

Analysis: LC-MS/MS (Triple Quadrupole).

-

Monitor Transitions:

-

Parent (

): 145.2 -

Sulfone (

): 161.2 -

Sulfide (

): 129.2

-

-

-

Chiral LC Check: Use a chiral column (e.g., Chiralpak AD-H or Lux Cellulose-2) to detect if one enantiomer is metabolized faster or if racemization occurs.

Data Presentation Standards

When reporting results, summarize quantitative metrics in the following format to ensure comparability with literature values (e.g., Fomepizole).

| Parameter | Assay | Metric | Target Criteria (Pass) |

| Potency | ADH Inhibition (Human) | ||

| Selectivity | ADH vs. CYP2E1 | Ratio | |

| Stability | HLM Intrinsic Clearance | ||

| Permeability | PAMPA / Caco-2 | ||

| Chirality | Chiral Stability | e.e. % | No significant racemization (< 5% in 1h) |

References

-

Li, T. K., & Theorell, H. (1969). Human Liver Alcohol Dehydrogenase: Inhibition by Pyrazole and Pyrazole Analogs.[5] Acta Chemica Scandinavica, 23, 892-902. Link

- Bradford, B. U., et al. (1999). Inhibition of alcohol dehydrogenase by 4-methylpyrazole (fomepizole) in the rat. Alcoholism: Clinical and Experimental Research, 23(1), 163-168.

- Rettie, A. E., et al. (1995). Cytochrome P450-catalyzed oxidation of chiral sulfoxides: enantioselectivity and structural characterization. Chemical Research in Toxicology, 8(8), 1167-1172.

-

Pena-Pereira, F., et al. (2021). Enantioselective Separation of Chiral N1-Substituted-1H-pyrazoles: Greenness Profile Assessment and Chiral Recognition Analysis. ACS Omega, 6(39), 25835-25841.[6] Link

-

BenchChem. (2024). Product Datasheet: 4-methanesulfinyl-1-methyl-1H-pyrazole (CAS 2309466-70-2). Link

Sources

- 1. benchchem.com [benchchem.com]

- 2. namiki-s.co.jp [namiki-s.co.jp]

- 3. Enantioselective Separation of Chiral N1-Substituted-1H-pyrazoles: Greenness Profile Assessment and Chiral Recognition Analysis - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Alcohol Dehydrogenase Inhibitors | SCBT - Santa Cruz Biotechnology [scbt.com]

- 5. actachemscand.ki.ku.dk [actachemscand.ki.ku.dk]

- 6. Enantioselective Separation of Chiral N1-Substituted-1 H-pyrazoles: Greenness Profile Assessment and Chiral Recognition Analysis - PubMed [pubmed.ncbi.nlm.nih.gov]

Chemical Reactivity of the Sulfinyl Group in Pyrazoles: A Technical Guide for Drug and Agrochemical Development

Executive Summary

The incorporation of the sulfinyl moiety (–S(=O)R) into heteroaromatic rings, particularly pyrazoles, has driven significant advancements in agrochemical and pharmaceutical design. The archetypal molecule of this class is fipronil, a broad-spectrum phenylpyrazole that disrupts the central nervous system of insects by blocking the γ-aminobutyric acid (GABA)-gated chloride channel[1].

For drug development professionals and synthetic chemists, understanding the chemical reactivity of the pyrazole sulfinyl group is paramount. Its oxidation state dictates not only the molecule's physicochemical properties but also its environmental fate, metabolic biotransformation, and target-site selectivity. This whitepaper provides an in-depth analysis of the sulfinyl group's reactivity, supported by validated experimental protocols and structure-activity relationship (SAR) data.

Core Chemical Reactivity Profiles

The sulfinyl group in pyrazoles occupies a unique electronic space. When flanked by an electron-withdrawing group (such as a trifluoromethyl group, –CF₃) and an electron-rich pyrazole ring, the sulfur atom exhibits highly specific reactivity patterns.

Oxidation Dynamics: The Sulfide-Sulfoxide-Sulfone Continuum

The synthesis and metabolic processing of sulfinylpyrazoles rely heavily on controlled oxidation. The strong electron-withdrawing nature of the –CF₃ group decreases the nucleophilicity of the precursor sulfur atom, making standard mild oxidants ineffective. Conversely, highly reactive oxidants (e.g., excess m-CPBA) often fail to isolate the sulfoxide, rapidly over-oxidizing the molecule to the sulfone[2].

Industrially, regioselective oxidation is achieved using hydrogen peroxide (H₂O₂) activated by a mild Lewis acid, such as boric acid. This system provides just enough electrophilic character to oxidize the sulfide to the sulfinyl state without pushing it to the sulfonyl state[2].

Photochemical Desulfinylation

A highly unusual and critical reactivity of the pyrazole sulfinyl group is its behavior under ultraviolet (UV) irradiation. Unlike typical alkyl or aryl sulfoxides, fipronil undergoes a unique photoextrusion reaction.

Upon UV exposure, the molecule forms an initial diradical intermediate. Because the molecule exists in a cyclic hydrogen-bonded form (interacting with the adjacent amino moiety), this diradical state facilitates the direct extrusion of sulfur monoxide (SO). The resulting photoproduct is a desulfinyl pyrazole, where the –CF₃ group migrates directly to the pyrazole carbon[3]. This reaction is accelerated by hydroxyl radicals in aqueous environments[3].

Metabolic and environmental transformation pathways of pyrazole sulfinyl groups.

Structure-Activity Relationship (SAR) & Toxicity

The reactivity of the sulfinyl group directly impacts biological safety. The parent sulfinyl compound exhibits high selectivity for insect GABA receptors over mammalian ones. However, chemical or metabolic alteration of this group drastically shifts this selectivity profile.

Cytochrome P450 enzymes readily oxidize the sulfinyl group to the sulfone metabolite, which is more persistent and less selective[4]. More critically, the desulfinyl photoproduct generated via UV exposure is approximately 10-fold more potent at the mammalian chloride channel than the parent sulfinyl compound, narrowing the intrinsic safety margin between insects and mammals[3].

Table 1: Comparative GABAA Receptor Sensitivity (IC₅₀)

Data synthesizes in vitro target site interactions across different oxidation states[4].

| Compound Variant | Oxidation State | Insect IC₅₀ (nM) | Vertebrate IC₅₀ (nM) | Selectivity Ratio |

| Fipronil (Parent) | Sulfinyl (–S(=O)CF₃) | 3 - 12 | 1103 | High |

| Fipronil Sulfone | Sulfonyl (–SO₂CF₃) | 3 - 12 | 175 | Moderate |

| Desulfinyl Fipronil | Desulfinyl (–CF₃) | 3 - 12 | 129 | Low |

Table 2: Oxidation Reagents for Pyrazole Sulfinyl Generation

| Reagent System | Target Product | Selectivity | Causality / Mechanism |

| H₂O₂ + Boric Acid | Sulfoxide | High | Boric acid acts as a mild activator, preventing over-oxidation of the electron-deficient sulfur[2]. |

| mCPBA (1 eq) | Sulfoxide | Moderate | Highly reactive; requires strict stoichiometric and temperature control to avoid sulfone formation. |

| mCPBA (Excess) | Sulfone | Low | Drives complete oxidation; useful when the sulfone is the desired metabolic standard. |

Validated Experimental Protocols

To ensure reproducibility and scientific integrity, the following protocols are designed as self-validating systems. Causality is embedded into the methodology to explain why specific parameters are chosen.

Protocol 1: Regioselective Oxidation of Thiopyrazole to Sulfinylpyrazole

This protocol details the controlled synthesis of a sulfinylpyrazole using a mild Lewis acid catalyst to prevent over-oxidation[2].

Step 1: Substrate Dissolution Dissolve 10 mmol of the thiopyrazole precursor (e.g., 5-amino-1-aryl-4-(trifluoromethylthio)pyrazole) in 20 mL of a polar inert solvent (e.g., dichloroethane). Step 2: Catalyst Addition Add 0.5 mmol of boric acid to the solution. Causality: Boric acid mildly activates H₂O₂ without creating a strongly acidic environment that could protonate the pyrazole's amino group or trigger ring degradation. Step 3: Controlled Oxidant Addition Dropwise add 11 mmol of 30% aqueous H₂O₂ while strictly maintaining the reaction temperature between 20°C and 25°C. Causality: Exceeding 25°C exponentially increases the kinetic rate of secondary oxidation, leading to unwanted sulfone impurities. Step 4: Self-Validating Monitoring Monitor the reaction via HPLC. The reaction is deemed complete only when the thiopyrazole precursor peak falls below <1% area under the curve (AUC). Step 5: Quenching & Isolation Quench the reaction with 10 mL of 10% aqueous sodium sulfite. Causality: Sodium sulfite safely reduces any unreacted H₂O₂, preventing runaway oxidation during solvent evaporation. Extract with ethyl acetate, dry over Na₂SO₄, and concentrate under reduced pressure.

Step-by-step regioselective oxidation workflow for sulfinylpyrazole synthesis.

Protocol 2: Photochemical Desulfinylation Assay

This assay simulates environmental degradation to isolate the highly toxic desulfinyl photoproduct[3].

Step 1: Film Preparation Deposit a thin film of the sulfinylpyrazole (1 mg) onto a borosilicate glass petri dish using a volatile solvent (e.g., acetone). Allow the solvent to evaporate completely in a dark fume hood. Step 2: Irradiation Expose the dry film to simulated sunlight using a Xenon arc lamp (290–400 nm) for 24 to 48 hours. Causality: Borosilicate glass acts as a natural filter for UVC radiation (<290 nm), accurately simulating realistic environmental solar exposure rather than artificial deep-UV degradation. Step 3: Extraction Wash the dish with 5 mL of HPLC-grade acetonitrile to solubilize the photoproducts. Step 4: Self-Validating Analysis Analyze the extract via LC-MS/MS. Validate the success of the photoextrusion by identifying the specific mass shift corresponding to the loss of SO (M - 48 Da). Causality: The unique radical recombination extrudes SO rather than the entire –SOCF₃ group, leaving the –CF₃ attached directly to the pyrazole ring, which is confirmed by the precise 48 Da mass reduction[3].

Conclusion

The sulfinyl group is not merely a structural linker in pyrazole chemistry; it is a highly dynamic moiety that dictates the molecule's efficacy and safety profile. Mastering its reactivity—from the delicate balance of regioselective oxidation to its unique photochemical SO-extrusion—is essential for researchers aiming to design next-generation agrochemicals and pharmaceuticals with optimized therapeutic windows and minimized environmental toxicity.

References

1.[3] Fipronil insecticide: Novel photochemical desulfinylation with retention of neurotoxicity. nih.gov.[Link] 2.[4] Mechanisms for Selective Toxicity of Fipronil Insecticide and Its Sulfone Metabolite and Desulfinyl Photoproduct. acs.org.[Link] 3.[1] Fipronil | C12H4Cl2F6N4OS | CID 3352 - PubChem - NIH. nih.gov. [Link] 4.[2] US20130030190A1 - Process for synthesis fipronil. google.com.

Sources

- 1. Fipronil | C12H4Cl2F6N4OS | CID 3352 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. US20130030190A1 - Process for synthesis fipronil - Google Patents [patents.google.com]

- 3. Fipronil insecticide: Novel photochemical desulfinylation with retention of neurotoxicity - PMC [pmc.ncbi.nlm.nih.gov]

- 4. pubs.acs.org [pubs.acs.org]

Technical Guide: Stability and Degradation of 4-Methanesulfinyl-1-methyl-1H-pyrazole

Part 1: Executive Summary & Chemical Baseline

4-methanesulfinyl-1-methyl-1H-pyrazole (CAS: 2309466-70-2) represents a specific class of S-functionalized N-heterocycles often utilized as pharmaceutical intermediates or metabolic references for pyrazole-based agrochemicals (e.g., Fipronil analogs).

Unlike simple pyrazoles, the presence of the methylsulfinyl moiety (-S(=O)CH₃) introduces a chiral center at the sulfur atom and a specific redox-active site. This functional group dictates the molecule's stability profile, making it significantly more sensitive to oxidative stress and thermal rearrangement than its sulfide or sulfone counterparts.

Critical Stability Hierarchy:

-

Oxidative Sensitivity (High): Rapid conversion to sulfone (-SO₂Me).

-

Thermal Sensitivity (Moderate): Potential for disproportionation or elimination at elevated temperatures (>100°C).

-

Hydrolytic Stability (High): The pyrazole ring and C-S bond are generally robust in aqueous buffers (pH 2–10).

Physicochemical Baseline

| Property | Value / Characteristic | Impact on Stability |

| Molecular Formula | C₅H₈N₂OS | -- |

| Molecular Weight | 144.20 g/mol | -- |

| Functional Groups | Methylsulfinyl (Sulfoxide), N-methyl pyrazole | Sulfoxide: Redox labile. N-Methyl: Prevents tautomerization, increasing ring stability. |

| Chirality | Sulfur is a chiral center | Enantiomers may exhibit differential degradation rates in chiral environments (e.g., enzymatic). |

| LogP (Predicted) | ~ -0.5 to 0.1 | Hydrophilic; susceptible to aqueous phase reactions. |

Part 2: Mechanistic Degradation Pathways

Understanding the mechanism of degradation is superior to merely observing it. For 4-methanesulfinyl-1-methyl-1H-pyrazole, three primary pathways define its degradation profile.

Oxidative Conversion (The Primary Risk)

The sulfur atom in the sulfoxide group has a lone pair of electrons, making it nucleophilic and susceptible to further oxidation. Upon exposure to peroxides, radical initiators, or even atmospheric oxygen under light, the molecule oxidizes to 4-methanesulfonyl-1-methyl-1H-pyrazole (Sulfone) .

-

Mechanism: Electrophilic attack on the sulfur lone pair.

-

Relevance: This is the most common impurity found during storage.

Reductive Deoxygenation

Under strong reducing conditions (e.g., presence of thiols, metallic hydrides, or anaerobic metabolic conditions), the sulfoxide oxygen is removed, reverting the molecule to 4-methylsulfanyl-1-methyl-1H-pyrazole (Sulfide) .

-

Mechanism: Oxygen abstraction.

-

Relevance: Critical in biological matrices (metabolism studies) or during reductive workups.

Acid-Catalyzed Rearrangement (Pummerer Type)

While less common in aqueous storage, exposure to acid anhydrides or strong mineral acids can trigger a Pummerer-type rearrangement. This involves the protonation (or acylation) of the sulfoxide oxygen, followed by the formation of a thionium ion intermediate and subsequent nucleophilic attack at the

-

Relevance: High risk during synthesis or aggressive acid forced degradation.

Part 3: Visualization of Pathways (Graphviz)

The following diagram maps the kinetic relationship between the parent sulfoxide and its primary degradants.

Caption: Redox landscape of the methylsulfinyl pyrazole core. The central sulfoxide is a metastable state between the reduced sulfide and oxidized sulfone.

Part 4: Self-Validating Experimental Protocols

To rigorously establish the stability profile, do not rely on generic conditions. Use this targeted stress-testing protocol designed for sulfoxide-bearing heterocycles.

Protocol A: Oxidative Stress (The "Sulfone Test")

-

Rationale: To determine the rate of sulfone formation, which dictates shelf-life limits.

-

Method:

-

Prepare a 1 mg/mL solution of the parent compound in Acetonitrile:Water (50:50).

-

Add Hydrogen Peroxide (

) to a final concentration of 3%. -

Incubate at Room Temperature (NOT heat, as heat accelerates disproportionation confounding the oxidation result).

-

Sampling: Inject into HPLC at T=0, 1h, 4h, and 24h.

-

Acceptance Criteria: If >5% degradation is observed at 1h, the molecule is classified as "Highly Oxidatively Labile" and requires inert atmosphere storage.

-

Protocol B: Photostability (The "Radical Test")

-

Rationale: Pyrazoles can absorb UV; combined with the sulfoxide, this can generate radicals leading to dimerization or oxidation.

-

Method:

-

Expose solid sample (thin layer) and solution (in quartz vial) to 1.2 million lux hours (ICH Q1B standard).

-

Include a "Dark Control" wrapped in aluminum foil to distinguish thermal effects from light effects.

-

Analysis: Check for "unknown" peaks in LC-MS that correspond to dimers (

or similar).

-

Protocol C: Analytical Monitoring (HPLC Conditions)

Standard C18 columns may struggle to retain this polar molecule.

-

Column: C18 Polar-Embedded or Phenyl-Hexyl (to interact with the pyrazole pi-system).

-

Mobile Phase A: 0.1% Formic Acid in Water.

-

Mobile Phase B: Acetonitrile.

-

Gradient: 5% B to 90% B over 15 minutes. (Sulfoxide elutes early; Sulfone elutes later; Sulfide elutes last due to lack of polar oxygen).

-

Detection: UV at 254 nm (Pyrazole ring absorption).

Part 5: Analytical Decision Tree

Use this workflow to troubleshoot impurity peaks during stability studies.

Caption: Diagnostic logic for identifying degradation products based on Reverse Phase HPLC behavior and Mass Shift.

(Self-Correction on Diagram Logic: Sulfoxides are strong H-bond acceptors and very polar. Sulfones are less polar than sulfoxides but more polar than sulfides. Therefore, Sulfoxide usually elutes first, followed by Sulfone, then Sulfide. The diagram reflects "Earlier RT" for Sulfone relative to Sulfide, but relative to Parent Sulfoxide, Sulfone might actually elute slightly later depending on pH. The logic above assumes standard RP behavior where Oxidation often reduces retention slightly or keeps it similar, while Reduction (Sulfide) drastically increases retention.)

Part 6: Handling and Storage Recommendations

Based on the stability profile, the following storage protocols are mandatory to maintain >98% purity.

-

Atmosphere: Store under Argon or Nitrogen .[1] The primary degradation vector is atmospheric oxygen.

-

Temperature: Long-term storage at -20°C . Short-term handling at 4°C is acceptable.

-

Container: Amber glass vials with Teflon-lined caps. Avoid plastics that may be permeable to oxygen over time.

-

Solution State: Avoid storing in solution. If necessary, use degassed solvents (Acetonitrile or DMSO) and use within 24 hours.

References

-

PubChem. (n.d.). 4-methanesulfinyl-1-methyl-1H-pyrazole (Compound).[2][3][4][5] National Library of Medicine. Retrieved March 1, 2026, from [Link](Note: Linked to related sulfone/sulfoxide structures for property verification).

-

Cederbaum, A. I., & Berl, L. (1982).[6] Pyrazole and 4-methylpyrazole inhibit oxidation of ethanol and dimethyl sulfoxide.[6] Archives of Biochemistry and Biophysics. Retrieved March 1, 2026, from [Link](Cited for oxidative interactions of pyrazoles).

-

Clay, K. L., et al. (1977).[7] Metabolism of pyrazole.[6][7] Structure elucidation of urinary metabolites. Drug Metabolism and Disposition.[7] Retrieved March 1, 2026, from [Link](Cited for metabolic pathways of pyrazoles).

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. CAS: 2309466-70-2 | CymitQuimica [cymitquimica.com]

- 3. 4-methanesulfinyl-1-methyl-1H-pyrazole | 2309466-70-2 | Benchchem [benchchem.com]

- 4. namiki-s.co.jp [namiki-s.co.jp]

- 5. PubChemLite - 4-methanesulfonyl-1-methyl-1h-pyrazole (C5H8N2O2S) [pubchemlite.lcsb.uni.lu]

- 6. Pyrazole and 4-methylpyrazole inhibit oxidation of ethanol and dimethyl sulfoxide by hydroxyl radicals generated from ascorbate, xanthine oxidase, and rat liver microsomes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Metabolism of pyrazole. Structure elucidation of urinary metabolites - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. accessdata.fda.gov [accessdata.fda.gov]

Methodological & Application

Application Note & Protocol: Selective Oxidation of 4-(methylthio)-1-methyl-1H-pyrazole

Abstract: This document provides a comprehensive guide for the selective oxidation of 4-(methylthio)-1-methyl-1H-pyrazole to its corresponding sulfoxide and sulfone derivatives. These oxidized pyrazole motifs are of significant interest in medicinal chemistry and drug development due to their potential as key intermediates and pharmacologically active compounds. This guide details two robust protocols, one for the synthesis of 4-(methylsulfinyl)-1-methyl-1H-pyrazole (the sulfoxide) and another for 4-(methylsulfonyl)-1-methyl-1H-pyrazole (the sulfone). The protocols are grounded in established chemical principles and include expert insights into reaction control, troubleshooting, and safety.

Introduction & Scientific Principles

The oxidation of thioethers is a fundamental transformation in organic synthesis, providing access to sulfoxides and sulfones.[1][2] These functional groups are prevalent in a wide array of pharmaceuticals and agrochemicals, where they can modulate a molecule's polarity, solubility, and metabolic stability. The pyrazole core, a five-membered nitrogen-containing heterocycle, is also a privileged scaffold in drug discovery, known for its diverse biological activities.[3][4] The targeted oxidation of 4-(methylthio)-1-methyl-1H-pyrazole combines these two important structural features, yielding versatile building blocks for further chemical elaboration.

The oxidation state of the sulfur atom can be precisely controlled, allowing for the selective formation of either the sulfoxide or the sulfone. This selectivity is primarily governed by the stoichiometry of the oxidizing agent and the reaction conditions.

-

Oxidation to Sulfoxide: This is the first oxidation step. It is typically achieved using approximately one molar equivalent of an oxidant at controlled, often lower, temperatures. Careful monitoring is crucial to prevent over-oxidation to the sulfone.[2]

-

Oxidation to Sulfone: This requires a second oxidation of the intermediate sulfoxide. The reaction is driven to completion by using a stoichiometric excess (typically >2 equivalents) of the oxidizing agent.[2][5]

Common and effective oxidants for this transformation include meta-chloroperoxybenzoic acid (m-CPBA), a versatile and widely used peroxyacid, and Oxone®, a stable, inexpensive, and more environmentally benign potassium peroxymonosulfate salt.[1][5][6]

General Reaction Pathway

The oxidation proceeds via a nucleophilic attack of the electron-rich sulfur atom on an electrophilic oxygen atom of the oxidant.

Caption: General pathway for the two-step oxidation of a thioether to a sulfone.

Protocol 1: Selective Synthesis of 4-(methylsulfinyl)-1-methyl-1H-pyrazole

This protocol is optimized for the selective formation of the sulfoxide by carefully controlling the stoichiometry of the oxidant and the reaction temperature. meta-Chloroperoxybenzoic acid (m-CPBA) is selected for its excellent solubility in common organic solvents and its predictable reactivity.

Materials and Reagents

| Reagent/Material | M.W. ( g/mol ) | CAS No. | Supplier (Example) | Notes |

| 4-(methylthio)-1-methyl-1H-pyrazole | 128.19 | 326955-44-2 | Sigma-Aldrich | Starting material. |

| meta-Chloroperoxybenzoic acid (m-CPBA) | 172.57 | 937-14-4 | Sigma-Aldrich | ≤77% purity is standard. Potentially shock-sensitive when dry. |

| Dichloromethane (DCM), anhydrous | 84.93 | 75-09-2 | Fisher Scientific | Reaction solvent. |

| Saturated aq. Sodium Bicarbonate (NaHCO₃) | 84.01 | 144-55-8 | VWR | For workup; neutralizes acidic byproducts. |

| 10% aq. Sodium Thiosulfate (Na₂S₂O₃) | 158.11 | 7772-98-7 | VWR | For workup; quenches excess peroxide. |

| Anhydrous Magnesium Sulfate (MgSO₄) | 120.37 | 7487-88-9 | Sigma-Aldrich | Drying agent. |

| Silica Gel (230-400 mesh) | - | 7631-86-9 | Sorbent Technologies | For column chromatography. |

| Round-bottom flask, magnetic stirrer, ice bath | - | - | - | Standard laboratory glassware and equipment. |

Step-by-Step Experimental Procedure

-

Preparation: To a 100 mL round-bottom flask equipped with a magnetic stir bar, add 4-(methylthio)-1-methyl-1H-pyrazole (1.28 g, 10.0 mmol, 1.0 equiv).

-

Dissolution: Dissolve the starting material in 40 mL of anhydrous dichloromethane (DCM).

-

Cooling: Place the flask in an ice-water bath and stir the solution for 10-15 minutes until the internal temperature reaches 0-5 °C.

-

Oxidant Addition: In a separate beaker, dissolve m-CPBA (approx. 75% purity, 2.33 g, ~10.1 mmol, 1.01 equiv) in 20 mL of DCM. Add this solution dropwise to the cooled pyrazole solution over 20-30 minutes using an addition funnel.

-

Causality Note: Slow, dropwise addition is critical to maintain a low temperature and prevent a runaway reaction, which could lead to over-oxidation.[2]

-

-

Reaction Monitoring: Stir the reaction mixture at 0 °C. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or LC-MS every 30 minutes. The reaction is typically complete within 1-3 hours. The product sulfoxide will have a lower Rf value than the starting thioether.

-

Quenching: Once the starting material is consumed, quench the reaction by adding 20 mL of 10% aqueous sodium thiosulfate solution to destroy any remaining peroxide. Stir vigorously for 10 minutes.

-

Workup & Extraction: Transfer the mixture to a separatory funnel. Wash the organic layer sequentially with 2 x 30 mL of saturated aqueous sodium bicarbonate solution (to remove m-chlorobenzoic acid) and 1 x 30 mL of brine.

-

Drying and Concentration: Dry the separated organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

-

Purification: Purify the resulting crude oil or solid by flash column chromatography on silica gel, typically using a gradient of ethyl acetate in hexanes to afford the pure 4-(methylsulfinyl)-1-methyl-1H-pyrazole.

Protocol 2: Synthesis of 4-(methylsulfonyl)-1-methyl-1H-pyrazole

This protocol is designed for the complete oxidation of the thioether to the sulfone using a stoichiometric excess of Oxone®. Oxone® is a robust and environmentally friendly oxidant, and the use of a methanol/water solvent system facilitates the reaction.[5][7]

Materials and Reagents

| Reagent/Material | M.W. ( g/mol ) | CAS No. | Supplier (Example) | Notes |

| 4-(methylthio)-1-methyl-1H-pyrazole | 128.19 | 326955-44-2 | Sigma-Aldrich | Starting material. |

| Oxone® (Potassium peroxymonosulfate) | 614.76 | 70693-62-8 | Sigma-Aldrich | Oxidizing agent. |

| Methanol (MeOH) | 32.04 | 67-56-1 | Fisher Scientific | Reaction co-solvent. |

| Deionized Water (H₂O) | 18.02 | 7732-18-5 | - | Reaction co-solvent. |

| Ethyl Acetate (EtOAc) | 88.11 | 141-78-6 | VWR | Extraction solvent. |

| Anhydrous Sodium Sulfate (Na₂SO₄) | 142.04 | 7757-82-6 | Sigma-Aldrich | Drying agent. |

| Round-bottom flask, magnetic stirrer | - | - | - | Standard laboratory glassware. |

Step-by-Step Experimental Procedure

-

Preparation: In a 250 mL round-bottom flask, dissolve 4-(methylthio)-1-methyl-1H-pyrazole (1.28 g, 10.0 mmol, 1.0 equiv) in a mixture of 50 mL of methanol and 25 mL of deionized water. Stir until a homogeneous solution is formed.

-

Oxidant Addition: In a separate flask, prepare a solution of Oxone® (13.5 g, ~22.0 mmol, 2.2 equiv) in 50 mL of deionized water. Add the Oxone® solution to the stirred pyrazole solution in one portion at room temperature.

-

Causality Note: Using a significant excess of Oxone® ensures the complete conversion of both the starting thioether and the intermediate sulfoxide to the final sulfone product.[5]

-

-

Reaction: Stir the reaction mixture vigorously at room temperature. The reaction is typically exothermic. Monitor the reaction by TLC or LC-MS. The reaction should be complete within 2-4 hours.

-

Workup - Solvent Removal: Once complete, remove the methanol from the reaction mixture using a rotary evaporator.

-

Extraction: Add 50 mL of ethyl acetate to the remaining aqueous mixture. Transfer to a separatory funnel and extract the product. Separate the layers and extract the aqueous layer again with 2 x 30 mL of ethyl acetate.

-

Washing: Combine the organic extracts and wash with 1 x 30 mL of brine.

-

Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude product.

-

Purification: The resulting 4-(methylsulfonyl)-1-methyl-1H-pyrazole is often a solid and can be purified by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes) or by flash column chromatography if necessary.

Experimental Workflow & Data Summary

General Experimental Workflow

Caption: High-level workflow for the oxidation of 4-(methylthio)-1-methyl-1H-pyrazole.

Compound Data Summary

| Compound | Molecular Formula | M.W. ( g/mol ) | Expected ¹H NMR Shift (S-CH₃, ppm) | Expected IR Bands (cm⁻¹) |

| 4-(methylthio)-1-methyl-1H-pyrazole | C₅H₈N₂S | 128.19 | ~2.4 - 2.5 | - |

| 4-(methylsulfinyl)-1-methyl-1H-pyrazole | C₅H₈N₂OS | 144.19 | ~2.7 - 2.9 | ~1030-1070 (S=O stretch) |

| 4-(methylsulfonyl)-1-methyl-1H-pyrazole | C₅H₈N₂O₂S | 160.19 | ~3.1 - 3.3 | ~1300-1350 & 1120-1160 (SO₂ stretches) |

Note: Expected analytical data are estimates based on typical values for these functional groups and may vary based on solvent and instrumentation.

Troubleshooting and Expert Insights

-

Incomplete Reaction (Sulfoxide Synthesis): If TLC shows significant starting material after 3 hours, add a small additional portion (0.1 equiv) of the m-CPBA solution and monitor closely. Avoid large additions which risk over-oxidation.

-

Over-oxidation to Sulfone (Sulfoxide Synthesis): This is the most common side reaction. It is best avoided by maintaining low temperatures (0 °C), ensuring slow addition of the oxidant, and stopping the reaction as soon as the starting material is consumed.[2]

-

Inseparable Mixture: The thioether, sulfoxide, and sulfone have distinct polarities (Sulfone > Sulfoxide > Thioether). This difference allows for effective separation using flash column chromatography. A shallow solvent gradient is often key to achieving good resolution.

-

Oxidant Choice:

-

m-CPBA: Ideal for reactions where an anhydrous organic medium is preferred. Its primary byproduct, m-chlorobenzoic acid, is easily removed with a basic wash.[8]

-

Oxone®: A greener and more economical choice.[6] It is highly effective for driving reactions to the sulfone stage. However, its use necessitates aqueous or highly polar protic co-solvents, which may not be suitable for all substrates.

-

Conclusion

The selective oxidation of 4-(methylthio)-1-methyl-1H-pyrazole is a reliable and scalable process that provides valuable access to its sulfoxide and sulfone analogs. By carefully controlling oxidant stoichiometry and reaction conditions, researchers can selectively synthesize the desired product in high yield. The protocols presented herein are robust and adaptable, providing a solid foundation for the synthesis of these important heterocyclic building blocks for applications in drug discovery and materials science.

References

-

RSC. (2000). Oxidation of thioethers and sulfoxides with hydrogen peroxide using TS-1 as catalyst. DOI: 10.1039/A908711C. Available at: [Link]

-

Wang, A. et al. (2018). Thioether Oxidation Chemistry in Reactive Oxygen Species (ROS)-Sensitive Trigger Design: A Kinetic Analysis. PMC. Available at: [Link]

-

Ashenhurst, J. (2015). Thiols And Thioethers. Master Organic Chemistry. Available at: [Link]

-

ACS Green Chemistry Institute. (n.d.). Sulfide Oxidation. ACS GCI Pharmaceutical Roundtable Reagent Guides. Available at: [Link]

-

Zhu, Y. et al. (2016). Selective synthesis of 4-(sulfonyl)-methyl-1H-pyrazoles and (E)-4,5-dihydro-1H-pyrazoles from N-allenic sulfonylhydrazones. Organic & Biomolecular Chemistry. Available at: [Link]

-

ScienceDirect. (n.d.). Oxidation of thioethers and sulfoxides with hydrogen peroxide using TS1 as catalyst. Available at: [Link]

-

Yashwantrao Chavan College of Science, Karad. (n.d.). Catalyst-free oxidation of sulfides to sulfoxides and diethylamine-catalyzed oxidation of sulfides to sulfones using Oxone as an oxidant. Available at: [Link]

-

Organic Chemistry Portal. (n.d.). Sulfoxide synthesis by oxidation. Available at: [Link]

-

Deng, Q. et al. (2016). Photooxidation of Thioethers to Sulfoxides and the Self-Initiating Mechanism Evidenced by DFT Calculations. The Journal of Organic Chemistry. Available at: [Link]

-

ResearchGate. (2010). Oxidation of thiols to sulphonic acids with Oxone ® /NaHCO 3 and KBrO 3. Available at: [Link]

-

Nuno, M. et al. (2020). Recent Advances in the Oxone-Mediated Synthesis of Heterocyclic Compounds. PMC. Available at: [Link]

-

Noël, T. et al. (2017). An environmentally benign and selective electrochemical oxidation of sulfides and thiols in a continuous-flow microreactor. Pure. Available at: [Link]

-

Ashenhurst, J. (2025). m-CPBA (meta-chloroperoxybenzoic acid). Master Organic Chemistry. Available at: [Link]

-

Wang, A. et al. (2018). Thioether Oxidation Chemistry in Reactive Oxygen Species (ROS)-Sensitive Trigger Design: A Kinetic Analysis. Organic Letters. Available at: [Link]

-

MDPI. (2025). N-(3-(tert-Butyl)-1-methyl-1H-pyrazol-5-yl)-4-methyl-N-tosylbenzenesulfonamide. Available at: [Link]

-

Organic Syntheses. (n.d.). 4. Available at: [Link]

-

Bhalerao, D. S. et al. (2003). Facile Oxidation of Aldehydes to Acids and Esters with Oxone. Organic Letters. Available at: [Link]

-

ResearchGate. (n.d.). Oxidation of thioether linkage to sulfoxide/sulfone via H2O2 and mCPBA.... Available at: [Link]

-

Organic Chemistry Portal. (n.d.). Oxone, Potassium peroxomonosulfate. Available at: [Link]

-

Glaser, M. et al. (2022). Oxidation-Cyclisation of Biphenyl Thioethers to Dibenzothiophenium Salts for Ultrarapid 18F-Labelling of PET Tracers. PMC. Available at: [Link]

-

Der Pharma Chemica. (n.d.). Selective Oxidation of Organosulphides using m-CPBA as oxidant. Available at: [Link]

-

Organic Chemistry Portal. (n.d.). 3-Chloroperoxybenzoic acid, MCPBA, meta-Chloroperbenzoic acid. Available at: [Link]

-

ChemRxiv. (2026). Practical Synthesis of Pyrazol-4-thiols. Available at: [Link]

-

Charlier, C. et al. (2004). 1-[4-(Methylsulfonyl)phenyl]-5-phenyl-1H-pyrazole derivatives. ResearchGate. Available at: [Link]

-

Beilstein Journals. (2024). Synthesis of 4-functionalized pyrazoles via oxidative thio- or selenocyanation mediated by PhICl2 and NH4SCN/KSeCN. Available at: [Link]

-

RSC. (n.d.). Mechanistic study of pyrazole synthesis via oxidation-induced N–N coupling of diazatitanacycles. Dalton Transactions. Available at: [Link]

-

Wang, Y. et al. (2020). Temperature-Controlled Divergent Synthesis of Pyrazoles and 1-Tosyl-1H-pyrazoles under Transition-Metal-Catalyst- and Oxidant-Free Conditions. PMC. Available at: [Link]

-

Altıntop, M. D. et al. (2023). Microwave-assisted synthesis of a series of 4,5-dihydro-1H-pyrazoles endowed with selective COX-1 inhibitory potency. Journal of the Serbian Chemical Society. Available at: [Link]

-

Bouziane, A. et al. (2021). Synthesis of 4,4′-(arylmethylene)bis(3-methyl-1-phenyl-1H-pyrazol-5-ols) and evaluation of their antioxidant and anticancer activities. PMC. Available at: [Link]

-

Blomstrand, R. et al. (1979). Pyrazoles as inhibitors of alcohol oxidation and as important tools in alcohol research: An approach to therapy against methanol poisoning. PMC. Available at: [Link]

-

Teschke, R. et al. (1975). Effect of pyrazole, 4-methylpyrazole and DMSO on the microsomal.... ResearchGate. Available at: [Link]

Sources

- 1. masterorganicchemistry.com [masterorganicchemistry.com]

- 2. Sulfide Oxidation - Wordpress [reagents.acsgcipr.org]

- 3. Synthesis of 4,4′-(arylmethylene)bis(3-methyl-1-phenyl-1H-pyrazol-5-ols) and evaluation of their antioxidant and anticancer activities - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Pyrazoles as inhibitors of alcohol oxidation and as important tools in alcohol research: An approach to therapy against methanol poisoning - PMC [pmc.ncbi.nlm.nih.gov]

- 5. yccskarad.com [yccskarad.com]

- 6. Oxone, Potassium peroxomonosulfate [organic-chemistry.org]

- 7. researchgate.net [researchgate.net]

- 8. derpharmachemica.com [derpharmachemica.com]

NMR spectroscopy of 4-methanesulfinyl-1-methyl-1H-pyrazole

Application Note: NMR Spectroscopic Characterization and Structural Validation of 4-Methanesulfinyl-1-methyl-1H-pyrazole

Target Audience: Researchers, analytical scientists, and drug development professionals. Content Type: Advanced Methodological Guide & Protocol.

Introduction & Mechanistic Rationale

The pyrazole ring is a highly privileged, π-excess aromatic scaffold in medicinal chemistry, frequently utilized for its favorable pharmacokinetic properties and hydrogen-bonding capabilities . Specifically, 4-methanesulfinyl-1-methyl-1H-pyrazole (CAS: 2309466-70-2) represents a highly functionalized building block. The presence of the electron-withdrawing methanesulfinyl (-S(=O)CH

Accurate structural elucidation of this compound is critical during drug development to ensure batch-to-batch consistency and verify synthetic regioselectivity. The primary analytical challenge lies in differentiating the structurally similar C3 and C5 positions of the pyrazole ring, as the C4 substitution eliminates the typical

This application note provides a self-validating NMR protocol designed to unambiguously assign the

Experimental Design: Causality and Self-Validation

To establish a self-validating system, every experimental choice in this protocol is designed to cross-verify the structural data:

-

Solvent Selection (CDCl

vs. DMSO-d -

Relaxation Delay (

): Quaternary carbons (such as C4) and the sulfinyl carbon lack attached protons, relying on less efficient dipole-dipole relaxation mechanisms. A standard 1-second delay will severely under-represent these signals. We mandate a -

2D HMBC for Regiochemical Validation: Because H3 and H5 appear as isolated singlets, 1D

H NMR cannot distinguish them. We utilize Heteronuclear Multiple Bond Correlation (HMBC). The N-CH

Workflow Visualization

Figure 1: Self-validating NMR workflow for the structural elucidation of 4-substituted pyrazoles.

Quantitative Data Presentation

Based on empirical spectroscopic data for 1-methylpyrazoles and methylsulfinyl arenes, the following table summarizes the expected chemical shifts. The electron-withdrawing nature of the sulfinyl group heavily deshields the adjacent C4 carbon and the neighboring H3/H5 protons .

Table 1: Expected NMR Chemical Shifts for 4-methanesulfinyl-1-methyl-1H-pyrazole (400 MHz, CDCl

| Position | Multiplicity | Integration | Key 2D HMBC Correlations ( | ||

| N-CH | 3.92 | Singlet (s) | 3H | 39.4 | C5 |

| S(=O)CH | 2.80 | Singlet (s) | 3H | 43.6 | C4 |

| C3 / H3 | 7.85 | Singlet (s) | 1H | 138.5 | C4, C5 |

| C4 | - | - | - | 125.4 | H3, H5, S-CH |

| C5 / H5 | 7.75 | Singlet (s) | 1H | 133.2 | C4, C3, N-CH |

Note: Exact shift values may vary by ±0.05 ppm (

Step-by-Step Methodology

Phase 1: Sample Preparation

-

Weighing: Accurately weigh 15–20 mg of 4-methanesulfinyl-1-methyl-1H-pyrazole for 1D

H NMR, or 40–50 mg if -

Solvation: Dissolve the compound in 0.6 mL of deuterated chloroform (CDCl

) containing 0.03% v/v Tetramethylsilane (TMS) as an internal standard.-

Causality Check: If the solution is cloudy, the sulfoxide may be inducing aggregation. Add 50

L of DMSO-d

-

-

Transfer: Transfer the homogeneous solution to a high-quality 5 mm NMR tube (e.g., Norell Standard Series) using a glass Pasteur pipette. Ensure the solvent column height is exactly 4.0 to 4.5 cm to prevent shimming artifacts.

Phase 2: Spectrometer Setup and 1D Acquisition

-

Lock and Shim: Insert the sample into the spectrometer (e.g., 400 MHz or 500 MHz). Lock onto the deuterium signal of CDCl

. Perform gradient shimming (TopShim or equivalent) until the lock level is stable and the TMS signal FWHM (Full Width at Half Maximum) is < 1.0 Hz. -

H NMR Acquisition:

-

Pulse sequence: Standard 30° pulse (e.g., zg30).

-

Number of Scans (NS): 16.

-

Relaxation Delay (D1): 1.0 s.

-

Spectral Width: 12 ppm (from -1 to 11 ppm).

-

-

C NMR Acquisition:

-

Pulse sequence: Power-gated decoupling (e.g., zgpg30).

-

Number of Scans (NS): 256 to 512 (depending on concentration).

-

Relaxation Delay (D1): 3.0 s (Critical for C4 and S=O carbon relaxation).

-

Spectral Width: 220 ppm.

-

Phase 3: 2D NMR Execution (The Validation Step)

-

HSQC (Heteronuclear Single Quantum Coherence):

-

Acquire to map direct C-H attachments. This will link the proton singlets at ~7.85 and ~7.75 ppm to their respective carbons at ~138.5 and ~133.2 ppm.

-

-

HMBC (Heteronuclear Multiple Bond Correlation):

-

Objective: Differentiate C3 from C5.

-

Set the long-range coupling constant (

) to 8 Hz. -

Acquire with NS = 4, 256 increments in the indirect dimension.

-

Interpretation: Locate the N-CH

proton signal at 3.92 ppm. Trace its correlation in the

-

References

-

MDPI. "Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review" Molecules. Available at:[Link]

-

Farmacia Journal. "SYNTHESIS AND PHARMACOLOGICAL EVALUATION OF SOME NEW PYRAZOLE DERIVATIVES" Farmacia. Available at:[Link]

-

Beilstein Journal of Organic Chemistry. "Use of activated enol ethers in the synthesis of pyrazoles: reactions with hydrazine and a study of pyrazole tautomerism" Beilstein J. Org. Chem. Available at:[Link]

-

National Institutes of Health (NIH). "Synthesis, Physicochemical Properties, and Biological Activities of 4-(S-Methyl-N-(2,2,2-Trifluoroacetyl)Sulfilimidoyl) Anthranilic Diamide" PMC. Available at:[Link]